Hexachlorocyclohexane

Description

This compound (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation.

Beta-hexachlorocyclohexane is the beta-isomer of this compound. It has a role as a persistent organic pollutant. It is an organochlorine pesticide and a this compound.

Pepsin is a potent enzyme in gastric juice that digests proteins such as those in meat, eggs, seeds, and dairy products. Studies on gastric digestion from 1820-1840 led to the discovery of pepsin as the substance which, in the presence of stomach acid, causes nutrients including meat or coagulated egg whites to dissolve. Soon afterward, it was shown that these protein nutrients were cleaved by pepsin to products called peptones. Pepsin is often used as a replacement enzyme for those with pancreatic insufficiency. Stimulation of the pancreas and therefore enzymatic digestion of food is a tightly controlled and is a hormonally mediated process. Any changes or conditions affecting metabolic steps for successful digestion and absorption negatively affect pancreatic enzymatic secretion, entry into the intestine, functionality once inside the intestine, and appropriate mixing with foods/nutrients. Many causes of pancreatic insufficiency require that enzyme replacement therapy is started, including cystic fibrosis, pancreatic cancer, acute and chronic pancreatitis, as well as pancreatic surgery. Pepsin is approved by the FDA and is used in food at levels not to exceed current good manufacturing practice. Interestingly, it has been used as a marker for laryngopharyngeal reflux (LPR), which is a common illness of otolaryngology (ear, nose and throat specialist) visits. Interestingly, recent research has suggested that pepsin participates in the digestion of nucleic acids.

This compound (all isomers including lindane) can cause cancer according to an independent committee of scientific and health experts.

An organochlorine insecticide that has been used as a pediculicide and a scabicide. Lindane has been banned in California, United Kingdom, Australia, and many western countries due to concerns about neurotoxicity and adverse effects on the environment. In Canada, Lindane is not recommmended as a first-line therapy due to reports of resistance, neurotoxicity, and bone marrow suppression, but has been approved by the FDA as a second-line therapy for topical treatment of pediculosis capitis (head lice), pediculosis pubis (pubic lice), or scabies in patients greater than two years of age who cannot tolerate or have failed first-line treatment.

Beta this compound(beta-HCH) is one of eight isoforms of the commercially manufactured chemical this compound. It is used as an insecticide on fruit, vegetables, and forest crops and is also available as a prescription (lotion, cream, or shampoo) to treat head and body lice, and scabies. (L108). beta-HCH causes nonestrogenic immune function changes in the adult mouse without gross changes in lymphoid organ weight, histology, or cellularity.

This compound, Delta- is one of eight isoforms of the commercially manufactured chemical this compound. It is used as an insecticide on fruit, vegetables, and forest crops and is also available as a prescription (lotion, cream, or shampoo) to treat head and body lice, and scabies. (L108)

This compound, Alpha- is one of eight isoforms of the commercially manufactured chemical this compound. It is used as an insecticide on fruit, vegetables, and forest crops and is also available as a prescription (lotion, cream, or shampoo) to treat head and body lice, and scabies. (L108)

Technical grade this compound is a manufactured chemical that typically consists of the alpha, beta, delta, epsilon, and gamma isomers of this compound. It is used as an insecticide on fruit, vegetables, and forest crops and is also available as a prescription (lotion, cream, or shampoo) to treat head and body lice, and scabies. (L108)

See also: Lindane (has subclass); delta-Hexachlorocyclohexane (has subclass); Beta-Hexachlorocyclohexane (has subclass) ... View More ...

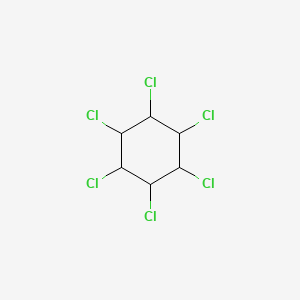

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexachlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6, Array | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.675, 1.9 g/cm³ | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |

CAS No. |

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lindane [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HCH [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | zeta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | eta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | theta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .delta.-Lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BHC or HCH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVM9A2N49K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM80ODM9PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .EPSILON.-1,2,3,4,5,6-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV2D256Z3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .DELTA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

physicochemical properties of hexachlorocyclohexane isomers

An In-Depth Technical Guide to the Physicochemical Properties of Hexachlorocyclohexane (HCH) Isomers

Authored by: Gemini, Senior Application Scientist

Publication Date: January 3, 2026

Abstract

This compound (HCH), a synthetic organochlorine pesticide, has left a lasting environmental legacy due to its widespread historical use and the remarkable persistence of its various stereoisomers.[1][2] The environmental fate, bioaccumulation potential, and toxicity of HCH are not uniform across its isomers; rather, they are dictated by distinct physicochemical properties rooted in subtle differences in their three-dimensional structures.[3][4] This technical guide provides an in-depth examination of the core physicochemical properties of the four most environmentally significant HCH isomers: α-HCH, β-HCH, γ-HCH (lindane), and δ-HCH. We will explore the causal relationships between stereochemistry and macroscopic properties, present comparative data, and detail the standardized experimental protocols essential for their determination. This document is intended for researchers, environmental scientists, and regulatory professionals engaged in the study and management of persistent organic pollutants (POPs).

Introduction: The Structural Basis of Isomeric Differentiation

This compound is synthesized by the photochlorination of benzene, a process that yields a technical mixture of stereoisomers.[5][6] This technical-grade HCH typically contains 60–70% α-HCH, 5–12% β-HCH, 10–15% γ-HCH, and 6–10% δ-HCH.[7][8] The insecticidal efficacy resides almost exclusively in the γ-isomer, which was often isolated to produce "lindane," a product containing at least 99% γ-HCH.[7][9]

The fundamental difference between the HCH isomers lies in the spatial orientation of the six chlorine atoms on the cyclohexane ring. Each chlorine atom can occupy either an axial (a) or an equatorial (e) position. This stereoisomerism is the primary determinant of the molecule's stability, polarity, and crystal lattice energy, which in turn govern all other physicochemical properties.[4][10]

-

α-HCH (aaeeee configuration): Possesses two axial chlorine atoms, creating a less stable conformation compared to the β-isomer.[10]

-

β-HCH (eeeeee configuration): All six chlorine atoms are in the equatorial position. This is the most thermodynamically stable and symmetrical conformation, resulting in a highly stable crystal lattice.[3][4][10] This stability is the key to its exceptional persistence.

-

γ-HCH (aaaeee configuration): Features three axial chlorine atoms, leading to significant steric strain. This less stable arrangement contributes to its higher volatility and susceptibility to degradation compared to the β-isomer.[3][10]

-

δ-HCH (aeeeee configuration): Contains one axial chlorine atom.[7]

The stability and properties of the isomers generally follow the trend: β > α ≈ δ > γ . The unique stability of the β-isomer makes it the most recalcitrant to microbial degradation and thus the most persistent in the environment and biological tissues.[3][10]

References

- 1. This compound: persistence, toxicity and decontamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. chm.pops.int [chm.pops.int]

- 5. Alpha-hexachlorocyclohexane (Ref: ENT 9232) [sitem.herts.ac.uk]

- 6. This compound (MIXED ISOMERS) (PIM 257) [inchem.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for this compound (HCH) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

synthesis and stereochemistry of HCH isomers

An In-depth Technical Guide to the Synthesis and Stereochemistry of Hexachlorocyclohexane (HCH) Isomers

Introduction: Beyond a Single Molecule

This compound (HCH), a compound with the simple formula C₆H₆Cl₆, represents a fascinating case study in stereochemistry, where subtle differences in the three-dimensional arrangement of atoms lead to vastly different chemical, physical, and biological properties.[1][2] While often referred to by the misnomer "benzene hexachloride" (BHC), HCH is not an aromatic compound but a saturated cyclohexane ring with a chlorine and a hydrogen atom attached to each carbon.[1] This structure gives rise to nine possible stereoisomers, of which five are most commonly encountered: alpha (α), beta (β), gamma (γ), delta (δ), and epsilon (ε).[2]

The paramount significance of HCH lies with one specific isomer: γ-HCH, universally known as lindane.[1] This isomer possesses potent insecticidal properties that led to its widespread global use in agriculture and public health for decades.[3][4] However, the synthesis of HCH is not stereospecific. The industrial production method, a free-radical photochlorination of benzene, yields a mixture of these isomers, known as technical-grade HCH.[2][3][5][6][7] Critically, lindane constitutes only 10-15% of this mixture.[6][8][9] The remaining isomers, which lack the desired insecticidal activity, are not benign. They exhibit greater environmental persistence, bioaccumulation potential, and their own unique toxicological profiles, creating a lasting environmental legacy at production sites and in ecosystems worldwide.[10][11]

This guide provides a detailed exploration of the , designed for researchers and professionals in chemistry and drug development. We will dissect the causal relationships between reaction conditions and stereoisomeric outcomes, detail the protocols for synthesis and separation, and examine the foundational stereochemistry that dictates the properties and fate of each molecule.

Part 1: Synthesis of Technical-Grade HCH

The synthesis of HCH is a classic example of a free-radical chain reaction, fundamentally different from the electrophilic substitution reactions typically associated with benzene.

Principle: Free-Radical Addition

The process hinges on the photochemical chlorination of benzene.[3] Unlike electrophilic chlorination (e.g., using Cl₂ with a Lewis acid catalyst like FeCl₃), which substitutes a hydrogen atom on the aromatic ring to form chlorobenzene, photochlorination proceeds via a radical addition mechanism.[1] Ultraviolet (UV) light initiates the reaction by homolytically cleaving diatomic chlorine (Cl₂) into two highly reactive chlorine radicals (Cl•).

A chlorine radical then attacks the electron-rich π-system of the benzene ring, breaking the aromaticity and forming a chlorocyclohexadienyl radical. This radical rapidly reacts with another molecule of Cl₂, adding a second chlorine and regenerating a chlorine radical, which continues the chain reaction. The process repeats until all three double bonds of the original benzene ring are saturated, resulting in the formation of 1,2,3,4,5,6-hexachlorocyclohexane.[1] Because the addition of chlorine atoms can occur from above or below the plane of the ring at each carbon, a mixture of stereoisomers is inevitably produced.

Experimental Protocol: Laboratory-Scale Synthesis of Technical-Grade HCH

This protocol describes a representative laboratory-scale synthesis. CAUTION: Benzene is a known carcinogen, and chlorine gas is highly toxic and corrosive. This experiment must be conducted in a certified, high-performance fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A system to neutralize excess chlorine gas is mandatory.

Materials and Equipment:

-

Reaction Vessel: 500 mL three-neck round-bottom flask or a dedicated photochemical reactor.

-

UV Lamp: Medium-pressure mercury vapor lamp with a quartz immersion well.

-

Gas Inlet Tube: To bubble chlorine gas into the reaction mixture.

-

Condenser: Allihn or Graham condenser with cooling water circulation.

-

Gas Outlet/Trap: Tubing leading from the condenser to a gas scrubbing system (e.g., a beaker or gas wash bottle containing 20% sodium thiosulfate or sodium hydroxide solution to neutralize unreacted chlorine).[12]

-

Magnetic Stirrer and Stir Bar.

-

Reactants: Benzene (analytical grade), Chlorine gas (from a cylinder with a regulator).

Procedure:

-

Setup: Assemble the reaction apparatus in the fume hood. Place the magnetic stir bar and 150 mL of benzene into the reaction vessel.

-

Inerting (Optional but Recommended): Purge the system with an inert gas like nitrogen or argon for 10-15 minutes to remove oxygen, which can interfere with radical reactions.

-

Cooling and Initiation: If temperature control is desired, place the reaction vessel in a cooling bath (e.g., water bath) to maintain a temperature between 15-20°C, which can slightly favor the formation of the gamma isomer.[2] Turn on the cooling water to the condenser and the UV lamp.

-

Chlorination: Begin stirring the benzene. Slowly and carefully, bubble chlorine gas through the benzene at a steady, controlled rate. The reaction is exothermic.[2]

-

Monitoring: The reaction progress can be monitored by observing the disappearance of the yellow-green color of chlorine or by periodically measuring the density of the reaction mixture. The reaction is typically continued for several hours until a significant increase in density indicates the formation of the much heavier HCH.

-

Termination and Quenching: Once the reaction is deemed complete, turn off the chlorine gas flow and the UV lamp. Purge the system with nitrogen gas for 15-20 minutes to remove any residual chlorine from the headspace, directing the effluent gas through the scrubber.

-

Workup: The resulting solution contains a mixture of HCH isomers dissolved in unreacted benzene. The benzene can be removed by rotary evaporation (under vacuum, with appropriate cold trapping) to yield the crude solid technical-grade HCH. The solid product will be a crystalline powder.

Isomer Distribution in Technical-Grade HCH

The synthesis is not highly selective, but it reliably produces a consistent range of isomers. The exact distribution can vary with reaction conditions, but a typical composition is summarized below.

| Isomer | Typical Percentage in Technical-Grade HCH |

| α-HCH | 60–70%[6][7][8][9][13] |

| β-HCH | 5–12%[6][7][8][9][13] |

| γ-HCH (Lindane) | 10–15%[6][7][8][9] |

| δ-HCH | 6–10%[6][7][8][9][13] |

| ε-HCH | 3–4%[6][7][8][13] |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of technical-grade HCH.

Part 2: Stereochemistry and Conformational Analysis

The distinct properties of the HCH isomers are a direct consequence of their stereochemistry. Understanding the chair conformation of the cyclohexane ring is essential to grasp these differences.[2] In this conformation, substituents on each carbon can occupy one of two positions: axial (a) , which are perpendicular to the general plane of the ring, or equatorial (e) , which point outwards from the perimeter of the ring. Equatorial positions are generally more stable for bulky substituents like chlorine due to reduced steric strain.

Isomer-Specific Conformations

The stability and reactivity of each HCH isomer are dictated by the number of chlorine atoms in the sterically demanding axial positions.

| Isomer | Chair Conformation of Chlorine Atoms (C1-C6) | Stability & Key Features |

| α-HCH | aaeeee / eeaaaa (enantiomers) | Two axial chlorines. The most abundant isomer in the technical mix. It exists as a racemic mixture of two enantiomers.[2] |

| β-HCH | eeeeee | All six chlorines are in the highly stable equatorial position. This makes it the most thermodynamically stable and least reactive isomer. It is highly persistent in the environment and bioaccumulates.[2][9] |

| γ-HCH | aaaeee / eeeaaa | Three axial and three equatorial chlorines. This strained conformation is believed to be key to its high insecticidal activity, as it fits well into the GABA receptor of insects.[2][10] |

| δ-HCH | aeeeee / eaaaaa | One axial chlorine.[2] |

| ε-HCH | aeeaee / eaeeaa | Conformation with alternating axial and equatorial chlorines.[2] |

Diagram of Key HCH Isomer Conformations

Caption: Chair conformations of the four major HCH isomers.

(Note: The above DOT script uses placeholders for images as Graphviz does not natively draw complex chemical structures. The labels describe the key stereochemical features.)

Part 3: Separation and Purification of γ-HCH (Lindane)

Since only the γ-isomer has the desired insecticidal properties, a purification step is necessary. This process, however, is the origin of the major environmental problem associated with HCH, as it generates enormous quantities of waste isomers, often called "HCH muck."[11][13] For every ton of lindane produced, approximately 6 to 10 tons of other isomers are left behind as hazardous waste.[6]

Principle: Fractional Crystallization

The separation of γ-HCH from the technical mixture is a physical process that exploits the differences in solubility of the isomers in specific organic solvents.[2][3] Lindane is moderately soluble in solvents like methanol, whereas the α- and β-isomers are less soluble. This difference allows for their separation through fractional crystallization.[14]

Experimental Protocol: Laboratory-Scale Isolation of γ-HCH

This protocol provides a self-validating system where the purity of the final product can be confirmed by its melting point.

Materials and Equipment:

-

Technical-grade HCH mixture.

-

Methanol (reagent grade).

-

Erlenmeyer flasks, beakers.

-

Heating mantle or hot plate with stirrer.

-

Buchner funnel and vacuum flask for filtration.

-

Filter paper.

-

Ice bath.

-

Melting point apparatus.

Procedure:

-

Dissolution: In a fume hood, place 10 g of technical-grade HCH into a 250 mL Erlenmeyer flask. Add 100 mL of methanol.

-

Heating: Gently heat the mixture with stirring to near the boiling point of methanol (~65°C) until the solid is completely dissolved, creating a saturated solution.[2]

-

First Crystallization (Removing α and β isomers): Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to induce crystallization. The less soluble α- and β-isomers will precipitate out of the solution first.[2]

-

Filtration: Quickly filter the cold solution using a Buchner funnel under vacuum to separate the precipitated crystals (mostly α- and β-HCH) from the filtrate. The filtrate is now enriched with the more soluble γ-HCH.

-

Concentration: Transfer the filtrate to a clean flask. Gently heat the solution to evaporate about half of the methanol. This increases the concentration of γ-HCH in the remaining solvent.

-

Second Crystallization (Isolating γ-HCH): Allow the concentrated filtrate to cool slowly to room temperature, then place it in an ice bath. Fine, needle-like crystals of γ-HCH should form.

-

Final Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities. Allow the crystals to air-dry completely.

-

Validation: Measure the melting point of the purified crystals. Pure γ-HCH (lindane) has a sharp melting point of approximately 112.5°C.[9] A broad or depressed melting point would indicate the presence of impurities.

Lindane Purification Workflow

Caption: Workflow for the separation of γ-HCH from technical mixture.

Part 4: Physicochemical Properties and Analysis

The stereochemistry of each isomer directly influences its physicochemical properties, which in turn govern its environmental fate, bioavailability, and toxicity.

Comparative Data of HCH Isomers

| Property | α-HCH | β-HCH | γ-HCH (Lindane) | δ-HCH |

| Molecular Weight ( g/mol ) | 290.83[9] | 290.83[9] | 290.83[9] | 290.83[9] |

| Melting Point (°C) | 158[9] | 309[9] | 112.5[9] | 138-139[9] |

| Vapor Pressure (mm Hg at 20°C) | 2.2 x 10⁻⁵[9] | 1.5 x 10⁻⁷[9] | 3.2 x 10⁻⁵[9] | 1.6 x 10⁻⁴[9] |

| Water Solubility (mg/L at 20°C) | 1.2 - 2.0 | 1.5 - 5.0 | 7.3 - 10 | 12 - 58 |

Note: Data compiled from multiple sources may show slight variations.

The extremely high melting point and low vapor pressure of β-HCH are consistent with its highly stable, symmetrical eeeeee structure, which allows for efficient crystal packing. These properties contribute to its persistence in soil and sediment.[15]

Analytical Methodology: GC-MS

Gas chromatography (GC) is the premier technique for separating the different HCH isomers, while mass spectrometry (MS) provides definitive identification and quantification.[2]

Principle: A sample extract is injected into the GC, where the isomers are volatilized and separated as they travel through a long, narrow column. Separation is based on differences in their boiling points and interactions with the column's stationary phase. As each isomer exits the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique "fingerprint" for each isomer.

High-Level Protocol: GC-MS Analysis of HCH Isomers

-

Sample Preparation:

-

Extraction: Extract HCH isomers from the sample matrix (e.g., soil, water, tissue) using an appropriate organic solvent like hexane or a hexane/acetone mixture via sonication, soxhlet, or pressurized liquid extraction.

-

Cleanup: Remove interfering co-extracted substances (lipids, pigments) using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC). This is a critical step for achieving low detection limits and protecting the instrument.

-

-

Concentration: The cleaned extract is concentrated to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

GC-MS Analysis:

-

Injection: Inject a small aliquot (e.g., 1 µL) of the final extract into the GC-MS system.

-

Separation: Use a capillary column (e.g., DB-5ms) and a temperature program that ramps from a low temperature (e.g., 60°C) to a high temperature (e.g., 300°C) to separate the isomers.

-

Detection: Operate the MS in selected ion monitoring (SIM) mode to look for specific, characteristic ions of HCH, which enhances sensitivity and selectivity.

-

-

Quantification: Compare the peak area of each isomer in the sample to the peak areas of a series of calibration standards of known concentrations to determine the concentration of each HCH isomer in the original sample.

Conclusion

The synthesis of this compound is a stark illustration of the challenges and consequences of non-stereoselective reactions in industrial chemistry. The simple photochlorination of benzene produces a complex mixture of isomers, with the desired product, γ-HCH (lindane), being only a minor component. The stereochemical arrangement of chlorine atoms on the cyclohexane ring is the ultimate determinant of each isomer's properties—from the insecticidal potency of the strained γ-isomer to the extraordinary environmental persistence of the stable β-isomer. The physical processes required to isolate lindane have inadvertently created a global environmental problem in the form of "HCH muck," underscoring the critical need for green chemistry principles and stereospecific synthetic routes in modern chemical manufacturing. For researchers and drug development professionals, the story of HCH serves as a powerful reminder that a single chemical formula can hide a world of complex, three-dimensional chemistry with profound biological and environmental implications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Lindane, this compound (Technical Grade), and Other this compound Isomers - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound (MIXED ISOMERS) (PIM 257) [inchem.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. chm.pops.int [chm.pops.int]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound: persistence, toxicity and decontamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. LINDANE | 58-89-9 [chemicalbook.com]

- 15. lib3.dss.go.th [lib3.dss.go.th]

The Environmental Odyssey of alpha-HCH: A Technical Guide to its Fate and Transport

Preamble: The Persistent Legacy of a Byproduct

Alpha-hexachlorocyclohexane (α-HCH) stands as a prominent and persistent environmental contaminant, a legacy of the widespread use of technical-grade hexachlorocyclohexane (HCH) as an insecticide throughout the mid-20th century.[1][2][3] Although the insecticidally active component was the gamma isomer (γ-HCH, Lindane), α-HCH was the most abundant isomer in the technical mixture, constituting 60-70% of the product.[4][5] Its production and use have been phased out for decades under international agreements like the Stockholm Convention, which classifies it as a Persistent Organic Pollutant (POP), yet its physicochemical resilience and capacity for long-range transport ensure its continued presence in even the most remote global ecosystems.[6][7] This guide provides a detailed examination of the environmental journey of α-HCH, from its fundamental properties to its complex interactions within and between environmental compartments.

Section 1: Foundational Physicochemical Characteristics

The environmental behavior of any chemical is dictated by its intrinsic properties. For α-HCH, a stable, white, crystalline solid, these properties predispose it to environmental persistence and long-range mobility.[7][8][9] Key parameters governing its partitioning and transport are summarized below.

| Property | Value | Significance in Environmental Fate & Transport | Source(s) |

| Molecular Formula | C₆H₆Cl₆ | Defines the basic structure and molecular weight. | [9][10] |

| Molecular Weight | 290.83 g/mol | Influences diffusion and transport rates. | [9][10] |

| Water Solubility | 2.0 mg/L (at 25°C) | Low solubility limits its concentration in the aqueous phase but facilitates partitioning to organic matter and biota. | [9][11] |

| Vapor Pressure | 4.5 x 10⁻⁵ mmHg (at 25°C) | Indicates a tendency to volatilize from soil and water surfaces into the atmosphere, a key step in long-range transport. | [4] |

| Henry's Law Constant (H) | 6.68 x 10⁻⁶ atm·m³/mol | This value confirms its potential to volatilize from water bodies. The constant is temperature-dependent, influencing seasonal and latitudinal transport dynamics. | [4][8][12] |

| Octanol-Water Partition Coefficient (log Kₒw) | 3.80 - 3.82 | A high log Kₒw signifies strong lipophilicity, indicating a high potential for bioaccumulation in the fatty tissues of organisms. | [4][11][13] |

| Soil Organic Carbon-Water Partitioning Coefficient (log Kₒc) | 3.57 | A high log Kₒc indicates strong adsorption to organic matter in soil and sediment, leading to its persistence in these compartments and acting as a long-term secondary source. | [4] |

Section 2: Partitioning and Transport Across Environmental Spheres

The journey of α-HCH is a continuous cycle of partitioning between air, water, soil, and biota, often over vast distances. Its relatively high volatility and persistence are the primary drivers of its global distribution.[14][15]

Atmospheric Transport: The Global Superhighway

Volatilization from contaminated soils and water surfaces is the primary entry route for α-HCH into the atmosphere.[16] Once airborne, it can exist in both the vapor phase and adsorbed to particulate matter.[16][17] Its long atmospheric residence time, with a degradation half-life estimated at around 100 days, allows for significant long-range transport.[16][18] This atmospheric mobility is the reason α-HCH is detected in pristine environments like the Arctic, far from any original sources.[15][16][19]

A critical phenomenon in its global transport is "cold condensation" or the "grasshopper effect." [6] α-HCH volatilizes in warmer regions, travels through the atmosphere, and then deposits in colder, high-latitude or high-altitude environments where lower temperatures reduce its vapor pressure.[6] This process leads to the progressive enrichment of α-HCH in polar regions, making the Arctic a significant sink.[19][20][21]

Experimental Protocol: Air Sampling for α-HCH Analysis

A standard method for assessing atmospheric concentrations involves high-volume air sampling.

-

Setup: A high-volume air sampler is equipped with a glass fiber filter (GFF) to capture particulate-bound α-HCH, followed by a polyurethane foam (PUF) or XAD resin cartridge to trap the vapor-phase compound.

-

Sampling: Air is drawn through the sampler at a high flow rate (e.g., 0.5 m³/min) for an extended period (e.g., 24 hours) to collect a sufficient mass for analysis.

-

Extraction: The GFF and PUF/XAD are separately extracted using an organic solvent like dichloromethane or a hexane/acetone mixture, often via Soxhlet extraction.

-

Cleanup: The raw extract is concentrated and "cleaned" to remove interfering compounds using techniques like gel permeation chromatography (GPC) or silica gel column chromatography.

-

Analysis: The final extract is analyzed using high-resolution gas chromatography coupled with a mass spectrometry detector (GC-MS) to identify and quantify α-HCH.

Aquatic Systems: A Reservoir and a Pathway

α-HCH enters aquatic systems through atmospheric deposition (both wet and dry), runoff from contaminated agricultural lands, and industrial discharges.[22] In the water column, its fate is governed by several processes:

-

Volatilization: Driven by the Henry's Law constant, α-HCH continuously exchanges across the air-water interface. Studies have shown that oceans can act as both a sink and a secondary source of atmospheric HCH.[16][20]

-

Sorption: Due to its hydrophobicity (high Kₒc), α-HCH readily adsorbs to suspended particulate matter and settles into the sediment, which becomes a major reservoir.[17]

-

Oceanic Transport: Dissolved α-HCH can be transported over long distances by ocean currents, representing a slower but significant pathway for its distribution compared to atmospheric transport.[19]

The ratio of α-HCH to the more degradable γ-HCH is often used to trace the age and transport pathways of HCH contamination; higher α/γ ratios suggest aged HCH that has undergone long-range transport.[14][23]

Diagram: The Global Transport Cycle of α-HCH

Caption: The "grasshopper effect" drives α-HCH to polar regions.

Section 3: Degradation and Transformation

While persistent, α-HCH is not entirely inert. It undergoes slow degradation through both abiotic and biotic processes, which are critical in determining its ultimate environmental fate.

Abiotic Degradation

-

Hydrolysis: This process involves the reaction of α-HCH with water. It is generally slow under neutral environmental conditions but accelerates significantly in alkaline (high pH) waters.[17][18] For instance, the alkaline hydrolysis (pH 9.78) half-life of α-HCH was calculated at 1,083 hours.[18]

-

Photodegradation: In the atmosphere, α-HCH can be degraded by reacting with photochemically-produced hydroxyl radicals (•OH). The estimated half-life for this reaction is on the order of 100 days, contributing to its eventual removal from the air.[17][18]

Biotic Degradation (Biodegradation)

Microbial degradation is the most significant breakdown pathway for α-HCH in soil and water.[24][25] This process can occur under both aerobic and anaerobic conditions and is often stereoselective, meaning one enantiomer is degraded faster than the other.

-

Aerobic Degradation: The primary aerobic pathway involves a series of genes known as the lin genes, first identified in soil bacteria like Sphingomonas paucimobilis.[1][3][8] The process for α-HCH is initiated by the enzyme LinA, a dehydrochlorinase, which converts the two enantiomers of α-HCH into their respective pentachlorocyclohexene (PCCH) enantiomers.[1] Subsequent enzymatic steps further dechlorinate these intermediates, eventually mineralizing the compound.[1][3]

-

Anaerobic Degradation: Under anaerobic conditions, found in submerged soils, deep sediments, and some groundwater, reductive dechlorination occurs.[1] Bacteria such as Clostridium species can degrade α-HCH, often leading to the formation of chlorobenzene as a major end product.[1]

Diagram: Microbial Degradation Pathways of α-HCH

Caption: Aerobic vs. anaerobic breakdown of α-HCH.

Section 4: The Chirality Factor: Enantiomeric Fractionation

α-HCH is a chiral molecule, existing as a pair of non-superimposable mirror images called enantiomers: (+)-α-HCH and (-)-α-HCH. While produced and released as a racemic mixture (equal amounts of both), microbial degradation is often enantioselective , preferentially degrading one enantiomer over the other.[26][27][28]

This results in a shift in the enantiomeric fraction (EF) away from the racemic value of 0.5.[26][27] By measuring the EF in environmental samples, scientists can gain insights into:

-

The extent of microbial degradation that has occurred.

-

The age of an α-HCH residue.

-

Distinguishing between fresh inputs (EF ≈ 0.5) and aged, microbially-processed residues (EF ≠ 0.5).[28]

Studies have shown that enantioselective degradation is most pronounced in environments with high microbial activity and long residence times, such as arctic lakes and sediments.[23][29] The deviation from racemic composition generally follows the pattern: air < water < soil < biota.[26][27]

Section 5: Bioaccumulation and Trophic Transfer

The high lipophilicity (log Kₒw of ~3.8) of α-HCH is the primary driver of its bioaccumulation in living organisms.[4][13] It is readily absorbed from the environment and accumulates in fatty tissues.[30]

-

Bioconcentration: Organisms can absorb α-HCH directly from the surrounding medium (e.g., water for fish, soil for earthworms). Bioconcentration factors (BCFs) for α-HCH in fish have been measured to be around 1,100.[31]

-

Biomagnification: As α-HCH moves up the food chain, its concentration increases at each successive trophic level. This is because it is efficiently retained in fatty tissues and not easily metabolized or excreted. This process leads to the highest concentrations in top predators, such as marine mammals and birds of prey, posing significant toxicological risks.[7][18]

While β-HCH is generally considered the most persistent and bioaccumulative isomer in human and animal tissues, α-HCH is more prevalent in environmental media like air and water and still contributes significantly to the overall body burden in wildlife.[14][15][30]

Conclusion: An Enduring Environmental Challenge

The environmental fate and transport of α-HCH is a multifaceted story of persistence, mobility, and biological interaction. Its unique physicochemical properties have enabled it to become a ubiquitous global pollutant, traversing continents via atmospheric and oceanic currents to accumulate in remote ecosystems. While natural degradation processes exist, they are slow, allowing α-HCH to bioaccumulate and biomagnify in food webs, posing a long-term risk to environmental and human health. Understanding the intricate pathways and transformations detailed in this guide is essential for researchers and environmental professionals tasked with monitoring its presence, modeling its future behavior, and assessing the enduring impact of this legacy contaminant.

References

- 1. Biochemistry of Microbial Degradation of this compound and Prospects for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative assessment of the global fate of α- and β-hexachlorocyclohexane before and after phase-out - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry of microbial degradation of this compound and prospects for bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for this compound (HCH) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chm.pops.int [chm.pops.int]

- 7. α-Hexachlorocyclohexane - Wikipedia [en.wikipedia.org]

- 8. Alpha-Hexachlorocyclohexane - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ALPHA-HCH | 319-84-6 [chemicalbook.com]

- 10. alpha-HCH D6 | C6H6Cl6 | CID 90476870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. semspub.epa.gov [semspub.epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. Alpha-hexachlorocyclohexane (Ref: ENT 9232) [sitem.herts.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Environmental Fate [lindane.org]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. This compound | C6H6Cl6 | CID 727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. researchgate.net [researchgate.net]

- 20. bg.copernicus.org [bg.copernicus.org]

- 21. Transport and fate of hexachlorocyclohexanes in the oceanic air and surface seawater | EPIC [epic2-clone.awi.de]

- 22. researchgate.net [researchgate.net]

- 23. Factors affecting the occurrence and enantiomeric degradation of this compound isomers in northern and temperate aquatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Biodegradation of this compound (HCH) by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Enantiomeric enrichment of chiral pesticides in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Differential Bioaccumulation Patterns of α, β-Hexachlorobenzene and Dicofol in Adipose Tissue from the GraMo Cohort (Southern Spain) - PMC [pmc.ncbi.nlm.nih.gov]

- 31. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound (HCH) - NCBI Bookshelf [ncbi.nlm.nih.gov]

biodegradation pathways of gamma-HCH (lindane)

An In-depth Technical Guide to the Biodegradation Pathways of Gamma-Hexachlorocyclohexane (Lindane)

Executive Summary

Gamma-hexachlorocyclohexane (γ-HCH), commonly known as lindane, is an organochlorine insecticide whose extensive use has led to persistent environmental contamination.[1][2][3] Due to its toxicity and tendency to bioaccumulate, understanding its fate in the environment is of paramount importance.[3] Microbial biodegradation represents the primary and most effective mechanism for the detoxification and removal of lindane from contaminated ecosystems. This guide provides a comprehensive technical overview of the aerobic and anaerobic biodegradation pathways of lindane, detailing the key enzymatic reactions, the genetic basis of degradation, and the principal microorganisms involved. By elucidating the biochemical logic behind these pathways, this document serves as a critical resource for researchers engaged in environmental science and the development of bioremediation technologies.

Introduction: The Lindane Problem

Lindane was a widely used broad-spectrum insecticide for agricultural and pharmaceutical purposes.[3][4] However, its chemical stability, hydrophobicity, and resistance to natural degradation processes have resulted in its classification as a persistent organic pollutant (POP).[3] The production of lindane was notoriously inefficient, generating 8 to 12 tons of waste isomers (primarily α-HCH and β-HCH, which are more toxic and persistent) for every ton of lindane produced.[5] These waste products, along with lindane itself, have created large contaminated dumpsites worldwide, posing a significant threat to soil, groundwater, and ecosystem health.[1][5] Bioremediation, which harnesses the metabolic capabilities of microorganisms, offers a cost-effective and environmentally sound strategy to address this legacy of contamination.[6] A thorough understanding of the underlying biochemical pathways is the cornerstone of designing and optimizing these remediation efforts.

Core Biodegradation Mechanisms: The Chemistry of Dechlorination

The microbial degradation of lindane hinges on the cleavage of its stable carbon-chlorine bonds. This is accomplished through a series of enzymatic reactions that can proceed under both aerobic and anaerobic conditions, though mineralization to benign products like CO2 and H2O generally occurs only aerobically.[1][7] The principal reactions include:

-

Dehydrochlorination: The elimination of a hydrogen and a chlorine atom from adjacent carbons, forming a double bond and releasing HCl. This is a critical initial step in the aerobic pathway.[1][2]

-

Hydrolytic Dechlorination: The replacement of a chlorine atom with a hydroxyl group from water. This reaction is catalyzed by haloalkane dehalogenases.[1]

-

Reductive Dechlorination: The replacement of a chlorine atom with a hydrogen atom. This is the predominant mechanism under anaerobic conditions, where lindane is used as an electron acceptor.[8][9]

-

Dehydrogenation: The removal of hydrogen atoms, typically converting a hydroxyl group to a keto group.[1]

The Aerobic Biodegradation Pathway: A Well-Orchestrated Cascade

The aerobic degradation of lindane has been most extensively studied in the bacterium Sphingobium japonicum UT26, which can utilize lindane as its sole source of carbon and energy.[1][7][10] The pathway is a sequential cascade divided into an "upper" pathway, which converts lindane to a key aromatic intermediate, and a "lower" pathway, which mineralizes this intermediate.

Upper Pathway: From Lindane to 2,5-Dichlorohydroquinone (2,5-DCHQ)

-

Initial Dehydrochlorinations (LinA): The pathway is initiated by the enzyme dehydrochlorinase (LinA), which catalyzes two sequential dehydrochlorination steps. Lindane (γ-HCH) is first converted to γ-pentachlorocyclohexene (γ-PCCH), which is then transformed into 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,3,4,6-TCDN).[5] LinA is a unique enzyme that does not require any cofactors for its activity.[2]

-

Hydrolytic Dechlorinations (LinB): The haloalkane dehalogenase LinB then catalyzes two hydrolytic dechlorination steps. It converts 1,3,4,6-TCDN to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL).[1][4][5] LinB is a key enzyme that acts on the chlorinated diene intermediate produced by LinA.[1][4]

-

Dehydrogenation (LinC): The final step of the upper pathway involves the enzyme 2,5-DDOL dehydrogenase (LinC), which oxidizes 2,5-DDOL to form the central aromatic intermediate, 2,5-dichlorohydroquinone (2,5-DCHQ).[1][10][11]

Lower Pathway: Mineralization and Entry into Central Metabolism

-

Reductive Dechlorination (LinD): The lower pathway begins with the reductive dechlorination of 2,5-DCHQ to chlorohydroquinone (CHQ) and subsequently to hydroquinone (HQ), catalyzed by 2,5-DCHQ reductive dechlorinase (LinD).[1][11]

-

Ring Cleavage (LinE): The aromatic ring of hydroquinone is then cleaved by hydroquinone 1,2-dioxygenase (LinE), an extradiol ring-cleavage enzyme, to produce 4-hydroxymuconic semialdehyde.[1][11]

-

Final Conversion to TCA Intermediates: A series of subsequent enzymatic reactions catalyzed by maleylacetate reductase (LinF), succinyl-CoA:3-oxoadipate CoA transferase (LinGH), and β-ketoadipyl CoA thiolase (LinJ) convert the ring-cleavage product into β-ketoadipate and ultimately to succinyl-CoA and acetyl-CoA.[1][4][10] These molecules are common metabolites that can directly enter the tricarboxylic acid (TCA) cycle for complete mineralization.[4][10]

Caption: The aerobic biodegradation pathway of lindane, as characterized in Sphingobium japonicum UT26.

The Anaerobic Biodegradation Pathway: Reductive Dechlorination

Under anaerobic conditions, lindane is degraded via reductive dechlorination, where it serves as a terminal electron acceptor.[8][9] This process is generally slower than aerobic degradation and often leads to the accumulation of less-chlorinated, but still toxic, intermediates like chlorobenzene and benzene.[5][8] Two primary anaerobic pathways have been proposed.

-

Pathway A: This pathway involves two dichloroelimination reactions. Lindane is first converted to γ-3,4,5,6-tetrachloro-1-cyclohexene (γ-TCCH). A subsequent elimination leads to 5,6-dichlorocyclohexa-1,2-diene, which is then dehydrochlorinated to yield chlorobenzene (CB).[1][5]

-

Pathway B: An alternative pathway involves the initial formation of pentachlorocyclohexene (PCCH), which is then further dechlorinated to form dichlorobenzenes (1,2-DCB and 1,3-DCB) and ultimately chlorobenzene and benzene.[1][5] Recent studies have demonstrated that consortia containing Dehalobacter species can carry out the complete dechlorination of lindane to benzene, which can then be degraded to methane and CO2 under methanogenic conditions.[8]

Caption: Proposed anaerobic biodegradation pathways of lindane via reductive dechlorination.

Key Enzymes and the Genetic Framework (lin Genes)

The biodegradation of lindane is orchestrated by a suite of enzymes encoded by the lin genes. These genes were first identified in Sphingobium species and are often located on plasmids and associated with mobile genetic elements like the insertion sequence IS6100, which facilitates their horizontal gene transfer among different bacteria.[10]

| Gene | Enzyme | Function | Pathway |

| linA | Dehydrochlorinase | Converts γ-HCH to γ-PCCH and then to 1,3,4,6-TCDN.[1][5] | Aerobic (Upper) |

| linB | Haloalkane Dehalogenase | Hydrolytically dechlorinates 1,3,4,6-TCDN to 2,5-DDOL.[1][4][5] | Aerobic (Upper) |

| linC | 2,5-DDOL Dehydrogenase | Oxidizes 2,5-DDOL to 2,5-DCHQ.[1][10] | Aerobic (Upper) |

| linD | Reductive Dechlorinase | Reduces 2,5-DCHQ to hydroquinone.[1][11] | Aerobic (Lower) |

| linE | Ring-Cleavage Dioxygenase | Cleaves the aromatic ring of hydroquinone.[1][11] | Aerobic (Lower) |

| linF | Maleylacetate Reductase | Reduces maleylacetate to β-ketoadipate.[1][4] | Aerobic (Lower) |

| linGH | Transferase | Involved in the conversion of β-ketoadipate.[4][10] | Aerobic (Lower) |

| linJ | Thiolase | Involved in the final conversion to TCA cycle intermediates.[4][10] | Aerobic (Lower) |

A Diverse Arsenal: Key Lindane-Degrading Microorganisms

A wide variety of bacteria and fungi have been identified with the ability to degrade lindane. Sphingobium species are particularly notable for their ability to mineralize it completely.[7]

| Microorganism | Type | Degradation Efficiency (Example) | Reference |

| Sphingobium japonicum UT26 | Bacterium | Utilizes lindane as sole carbon and energy source.[1][10] | [1][10] |

| Sphingobium indicum B90A | Bacterium | Degraded 43.8% of 25 mg/L lindane in 5 days at 4°C.[12] | [12] |

| Microbacterium spp. P27 | Bacterium | Degraded 82.7% of 50 mg/L lindane in 15 days.[1][4] | [1][4] |

| Burkholderia spp. IPL04 | Bacterium | Degraded 98% of lindane in 8 days.[4] | [4] |

| Chromohalobacter sp. LD2 | Bacterium | Degraded 89.6% of 50 mg/L lindane in 7 days.[13] | [13] |

| Phanerochaete chrysosporium | Fungus | Metabolizes lindane through oxidative processes. | [7] |

| Pleurotus ostreatus | Fungus | Shows significant lindane degradation capabilities. | [4] |

Experimental Protocols for Studying Biodegradation

Protocol: Enrichment and Isolation of Lindane-Degrading Microbes

This protocol outlines the fundamental steps to isolate novel lindane-degrading microorganisms from contaminated environments, a crucial first step for bioremediation research.

-

Sample Collection: Collect soil or water samples from a site with a history of lindane contamination.

-